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Compound of Interest

Compound Name: (S)-2-Cbz-aminobutane-1,4-diol

Cat. No.: B058335 Get Quote

This technical guide provides a comprehensive overview of (S)-2-Cbz-aminobutane-1,4-diol,
a valuable chiral building block in synthetic organic chemistry and drug development. The

document is intended for researchers, scientists, and professionals in these fields, offering

detailed information on its structure, synthesis, and physicochemical properties, along with its

potential applications.

Core Structure and Properties
(S)-2-Cbz-aminobutane-1,4-diol, also known as benzyl [(2S)-1,4-dihydroxybutan-2-

yl]carbamate, is a chiral amino diol. The presence of a carboxybenzyl (Cbz) protecting group

on the amine and two primary hydroxyl groups makes it a versatile intermediate for the

synthesis of more complex chiral molecules.

Molecular Structure:

Figure 1: 2D Chemical Structure of (S)-2-Cbz-aminobutane-1,4-diol.

Physicochemical Properties
A summary of the key physicochemical properties of (S)-2-Cbz-aminobutane-1,4-diol is
presented in the table below.
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Property Value Reference

Molecular Formula C₁₂H₁₇NO₄ [1][2]

Molecular Weight 239.27 g/mol [1][2]

CAS Number 118219-23-1 [1][2]

Appearance White to off-white powder [1]

Melting Point
Not specified in available

literature

Boiling Point
461.0 ± 45.0 °C at 760 mmHg

(Predicted)
[1]

Density 1.2 ± 0.1 g/cm³ (Predicted) [1]

Solubility
Soluble in methanol, ethanol,

and DMSO.

Specific Optical Rotation

[α]D: Not specified in available

literature. The (S)-configuration

suggests it is optically active.

Synthesis
A common and efficient method for the enantioselective synthesis of (S)-2-Cbz-aminobutane-
1,4-diol involves the reduction of the corresponding Cbz-protected L-aspartic acid or its ester

derivatives. L-aspartic acid provides the desired (S)-stereochemistry at the C-2 position.

Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from L-aspartic acid:

N-Protection: The amino group of L-aspartic acid is protected with a carboxybenzyl (Cbz)

group using benzyl chloroformate under basic conditions.

Reduction: The two carboxylic acid functionalities of the resulting N-Cbz-L-aspartic acid are

reduced to primary alcohols. This can be achieved using a strong reducing agent like lithium

aluminum hydride (LAH) or borane (BH₃).
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L-Aspartic Acid N-Cbz-L-Aspartic Acid1. Benzyl Chloroformate, Base (S)-2-Cbz-aminobutane-1,4-diol2. Reducing Agent (e.g., LAH, BH3)

Click to download full resolution via product page

Figure 2: Synthetic pathway for (S)-2-Cbz-aminobutane-1,4-diol from L-aspartic acid.

Representative Experimental Protocol
The following is a general, representative protocol for the synthesis of (S)-2-Cbz-
aminobutane-1,4-diol. Note: This is a generalized procedure and may require optimization.

Step 1: Synthesis of N-Cbz-L-aspartic acid

Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide at 0 °C.

To this solution, add benzyl chloroformate dropwise while maintaining the pH between 9 and

10 with the simultaneous addition of aqueous sodium hydroxide.

Stir the reaction mixture at room temperature until the reaction is complete (monitored by

TLC).

Acidify the reaction mixture with hydrochloric acid to precipitate the N-Cbz-L-aspartic acid.

Filter, wash with cold water, and dry the product under vacuum.

Step 2: Synthesis of (S)-2-Cbz-aminobutane-1,4-diol

Suspend N-Cbz-L-aspartic acid in anhydrous tetrahydrofuran (THF) under an inert

atmosphere (e.g., nitrogen or argon).

Cool the suspension to 0 °C and slowly add a solution of borane-tetrahydrofuran complex

(BH₃·THF) or a suspension of lithium aluminum hydride (LAH).

Allow the reaction mixture to warm to room temperature and then reflux until the reduction is

complete (monitored by TLC).
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Cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water,

aqueous sodium hydroxide, and again water.

Filter the resulting precipitate and wash with THF.

Concentrate the filtrate under reduced pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel.

Spectroscopic Data
Detailed experimental spectroscopic data for (S)-2-Cbz-aminobutane-1,4-diol is not widely

available in the public domain. However, based on its structure, the following characteristic

spectral features can be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.35 m 5H
Aromatic protons

(C₆H₅)

~5.10 s 2H
Benzyl protons

(C₆H₅CH₂)

~5.5-6.0 d 1H Amide proton (NH)

~3.8-4.0 m 1H CH(NHCbz)

~3.5-3.7 m 4H CH₂OH

~1.6-1.8 m 2H CH₂CH₂OH

~2.5-3.5 br s 2H Hydroxyl protons (OH)

¹³C NMR (Carbon-13 NMR):
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Chemical Shift (δ, ppm) Assignment

~156-158 Carbonyl carbon (C=O) of Cbz group

~136-137 Quaternary aromatic carbon

~127-129 Aromatic carbons (CH)

~66-68 Benzyl carbon (C₆H₅CH₂)

~60-65 Methylene carbons adjacent to OH (CH₂OH)

~50-55 Methine carbon (CHNHCbz)

~30-35 Methylene carbon (CH₂CH₂OH)

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment

3300-3400 (broad) O-H stretching (hydroxyls)

~3300 N-H stretching (amide)

3030-3100 Aromatic C-H stretching

2850-2950 Aliphatic C-H stretching

~1690-1710 C=O stretching (carbamate)

~1520-1540 N-H bending (amide II)

~1240-1260 C-O stretching (carbamate)

~1050 C-O stretching (alcohols)

Mass Spectrometry (MS)
Predicted mass spectral data for (S)-2-Cbz-aminobutane-1,4-diol is available.
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Adduct Predicted m/z

[M+H]⁺ 240.12303

[M+Na]⁺ 262.10497

[M-H]⁻ 238.10847

[M+NH₄]⁺ 257.14957

[M+K]⁺ 278.07891

[M+H-H₂O]⁺ 222.11301

Applications in Research and Drug Development
(S)-2-Cbz-aminobutane-1,4-diol is a valuable chiral building block for the synthesis of various

biologically active molecules and complex natural products. Its stereochemically defined center

and the orthogonally protected functional groups allow for selective chemical transformations.

Role as a Chiral Intermediate
The primary application of this compound is as a chiral precursor. The Cbz group can be

readily removed by hydrogenolysis to reveal the free amine, while the hydroxyl groups can be

further functionalized or oxidized. This makes it an ideal starting material for the synthesis of:

Chiral ligands: For asymmetric catalysis.

Amino alcohol-containing natural products: Many natural products with important biological

activities feature an amino alcohol moiety.

Pharmaceutical ingredients: As a fragment in the synthesis of active pharmaceutical

ingredients (APIs).

Potential Experimental Workflow
A typical experimental workflow involving (S)-2-Cbz-aminobutane-1,4-diol as a starting

material in a drug discovery context might involve the following steps:
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(S)-2-Cbz-aminobutane-1,4-diol

Functional Group Transformation
(e.g., Oxidation of one or both hydroxyls)

Coupling Reaction
(e.g., Amide bond formation after Cbz deprotection)

Further Derivatization

Library of Chiral Compounds

Biological Screening

Lead Optimization

Click to download full resolution via product page

Figure 3: A generalized experimental workflow for the use of (S)-2-Cbz-aminobutane-1,4-diol
in drug discovery.

Safety Information
(S)-2-Cbz-aminobutane-1,4-diol should be handled in a well-ventilated area, and appropriate

personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should

be worn.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the

supplier.

Conclusion
(S)-2-Cbz-aminobutane-1,4-diol is a synthetically useful chiral building block with significant

potential in organic synthesis and medicinal chemistry. Its well-defined stereochemistry and

versatile functional groups make it an attractive starting material for the construction of complex

chiral molecules. This guide provides a foundational understanding of its properties, synthesis,

and potential applications for researchers and professionals in the field. Further investigation

into its specific applications and the development of optimized synthetic protocols will continue

to enhance its utility in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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